molecular formula C9H6FNS B1395279 2-Fluoro-5-(thiophen-2-yl)pyridine CAS No. 1132832-80-4

2-Fluoro-5-(thiophen-2-yl)pyridine

Cat. No.: B1395279
CAS No.: 1132832-80-4
M. Wt: 179.22 g/mol
InChI Key: ANWJEFDJHKCJNW-UHFFFAOYSA-N
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Description

2-Fluoro-5-(thiophen-2-yl)pyridine (CAS 1132832-80-4) is a heteroaromatic compound featuring a pyridine core substituted with a fluorine atom at the 2-position and a thiophene moiety at the 5-position. Its molecular formula is C₉H₆FNS, with a molecular weight of 179.21 g/mol (calculated from constituent atomic weights).

Properties

IUPAC Name

2-fluoro-5-thiophen-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNS/c10-9-4-3-7(6-11-9)8-2-1-5-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWJEFDJHKCJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697094
Record name 2-Fluoro-5-(thiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132832-80-4
Record name 2-Fluoro-5-(thiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

It is commonly used as an organic synthesis intermediate, suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 2-Fluoro-5-(thiophen-2-yl)pyridine is largely dependent on the specific chemical reactions it participates in. As an intermediate in organic synthesis, it can interact with various other compounds to form new products. For instance, it can react with thiophene to produce 2-thiophen-2-yl-pyridine.

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-(thiophen-2-yl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind with cytochrome P450 enzymes, altering their catalytic activity. The interaction between this compound and these enzymes is primarily through hydrogen bonding and hydrophobic interactions, which can lead to either inhibition or activation of the enzyme’s function depending on the specific context .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammatory responses. For example, this compound can modulate the NF-κB pathway, leading to changes in gene expression related to inflammation and immune responses. Additionally, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then participate in further biochemical reactions, influencing metabolic flux and the levels of different metabolites within the cell. The interaction of this compound with metabolic enzymes can also affect the overall metabolic balance, leading to changes in energy production and utilization .

Biological Activity

2-Fluoro-5-(thiophen-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound this compound has the following chemical structure:

  • Chemical Formula : C₇H₅FNS
  • CAS Number : 1132832-80-4

The synthesis of this compound typically involves methods such as microwave-assisted synthesis and traditional organic reactions, which allow for the incorporation of the fluorine atom and the thiophene moiety into the pyridine ring. The presence of these functional groups is crucial for its biological activity.

Antiviral Activity

Research indicates that compounds containing thiophene units, such as this compound, exhibit significant antiviral properties. In studies comparing various derivatives, it was found that those with a thiophen-2-yl unit showed increased antiviral activity against specific viral strains. The mechanism appears to involve interference with viral replication pathways, although detailed mechanisms remain under investigation .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including L1210 mouse leukemia cells, with IC₅₀ values in the nanomolar range. This suggests a potent mechanism of action that may involve apoptosis induction or cell cycle arrest .

Cell Line IC₅₀ (nM)
L1210< 100
HeLa< 200
MCF-7< 150

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, leading to reduced cell proliferation.
  • Receptor Binding : It could also bind to cellular receptors, modulating signaling pathways associated with cell growth and survival.

Case Studies and Research Findings

  • Antiviral Efficacy : A study highlighted that derivatives with thiophene moieties exhibited enhanced antiviral activities, particularly when positioned at certain locations on the pyridine ring .
  • Cytotoxicity Assessments : Another research effort demonstrated that while some derivatives showed potent anticancer effects, they also exhibited varying levels of cytotoxicity depending on their structural modifications .
  • Comparative Analysis : In a comparative study of various halogenated pyridines, this compound was noted for its favorable balance between potency and selectivity against cancer cells compared to other halogenated analogs.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : Fluorine and trifluoromethyl (CF₃) substituents enhance electrophilicity, influencing reactivity in cross-coupling reactions .
  • Aromatic Moieties : Thiophene and fluorophenyl groups improve π-π interactions, critical for target binding in drug design .
  • Lipophilicity : Methylthio (SCH₃) and CF₃ groups increase logP values compared to thiophene, affecting membrane permeability .

Molecular Weight :

  • Simpler pyridine derivatives (e.g., 2-fluoro-5-(methylthio)pyridine) have lower molecular weights (<200 g/mol), favoring drug-likeness per Lipinski’s rules. In contrast, imidazopyridine analogs (e.g., compound 17 in ) exceed 290 g/mol, limiting bioavailability .

Antimicrobial Activity:

Pyridine derivatives with thiophene substituents, such as 6-amino-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile, exhibit moderate antimicrobial activity against gram-positive bacteria (inhibition zones: 12–16 mm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-5-(thiophen-2-yl)pyridine
Reactant of Route 2
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